2-Chloro-4-fluorobenzonitrile is an aromatic organic compound, and its synthesis has been explored in various research studies. One common method involves the fluorination of 2-chloro-4-nitrobenzonitrile using potassium fluoride on alumina. PubChem, National Institutes of Health:
Research suggests that 2-Chloro-4-fluorobenzonitrile may possess various potential applications in scientific research, although its specific uses are still under investigation. Here are some reported areas of exploration:
2-Chloro-4-fluorobenzonitrile is an organic compound with the molecular formula C₇H₃ClFN and a CAS number of 60702-69-4. This compound is characterized by a benzene ring substituted with a chlorine atom at the second position and a fluorine atom at the fourth position, along with a nitrile group (-C≡N) at the first position. It appears as a white fused solid and has a melting point ranging from 61.0 to 67.0 °C . The compound is known for its utility in various chemical applications and biological studies.
This compound has demonstrated notable biological activity, particularly in cancer research. It has been shown to bind to the cannabinoid receptor type 2 (CB2), which is implicated in various physiological processes, including pain modulation and immune response. Studies suggest that 2-chloro-4-fluorobenzonitrile exhibits antitumor effects through this receptor interaction . Additionally, it has been observed to inhibit certain metabolic pathways related to hydrogenation reduction, further emphasizing its potential therapeutic applications.
The synthesis of 2-chloro-4-fluorobenzonitrile can be achieved through several methods:
Each method may vary in terms of yield, reaction time, and safety considerations.
2-Chloro-4-fluorobenzonitrile finds applications in various fields:
Interaction studies involving 2-chloro-4-fluorobenzonitrile focus primarily on its binding affinity to cannabinoid receptors and its metabolic pathways. Research indicates that it may modulate receptor activity, influencing various signaling pathways that could lead to therapeutic effects in conditions such as cancer and inflammation . Further studies are necessary to elucidate its complete pharmacological profile and potential side effects.
Several compounds share structural similarities with 2-chloro-4-fluorobenzonitrile. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Chlorobenzonitrile | C₇H₄ClN | Lacks fluorine; primarily used as an intermediate |
4-Fluorobenzonitrile | C₇H₄FN | Similar nitrile functionality; different halogen position |
3-Chloro-4-fluorobenzonitrile | C₇H₃ClFN | Different chlorination position; potential for similar reactivity |
2-Chloro-4-fluorobenzonitrile's unique combination of chlorine and fluorine substituents on the benzene ring enhances its reactivity compared to its analogs. Its specific binding affinity for cannabinoid receptors distinguishes it from other nitriles, making it a valuable compound in medicinal chemistry and biological research.
Acute Toxic;Irritant